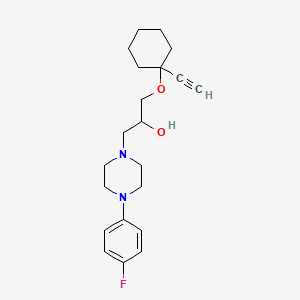
Fluciprazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Fluciprazine involves several steps. One of the synthetic routes includes the condensation reaction between 4-(2-hydroxyethyl)cyclohexanone and 1-(2,3-dichlorophenyl)piperazine . This intermediate undergoes a series of reactions, including reducing ammonolysis and acylation, to produce the final compound . The process is designed to be economical and environmentally friendly, making it suitable for industrial production .
Chemical Reactions Analysis
Fluciprazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Fluciprazine has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in various chemical studies and reactions.
Biology: this compound is studied for its effects on biological systems, particularly its neuroleptic properties.
Medicine: The compound is investigated for its potential therapeutic uses, including its antitussive and antiemetic effects.
Mechanism of Action
Fluciprazine exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on the central nervous system, where it modulates neurotransmitter activity. The compound binds to and inhibits certain receptors, leading to its neuroleptic and antiemetic effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect dopamine and serotonin receptors .
Comparison with Similar Compounds
Fluciprazine is similar to other neuroleptic compounds, such as:
Fluphenazine: Both compounds have neuroleptic properties and act on dopamine receptors.
Fluoxetine: While Fluoxetine is primarily an antidepressant, it shares some pharmacological properties with this compound.
Fluconazole: Although primarily an antifungal, Fluconazole’s chemical structure shares similarities with this compound.
This compound is unique due to its specific combination of antitussive, antiemetic, and neuroleptic properties, which are not commonly found together in similar compounds .
Properties
CAS No. |
54340-64-6 |
|---|---|
Molecular Formula |
C21H29FN2O2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
1-(1-ethynylcyclohexyl)oxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C21H29FN2O2/c1-2-21(10-4-3-5-11-21)26-17-20(25)16-23-12-14-24(15-13-23)19-8-6-18(22)7-9-19/h1,6-9,20,25H,3-5,10-17H2 |
InChI Key |
UOQIGMZTLWHOOA-UHFFFAOYSA-N |
SMILES |
C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O |
Canonical SMILES |
C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



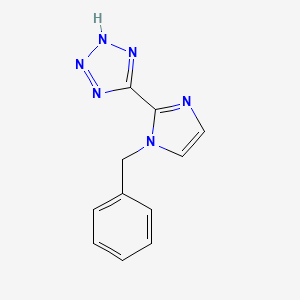
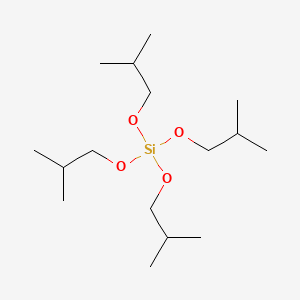
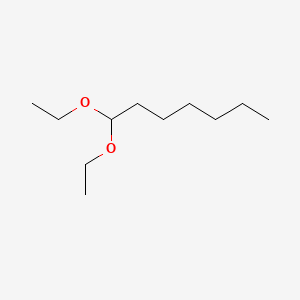
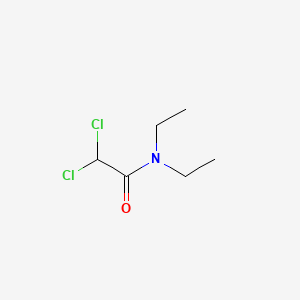

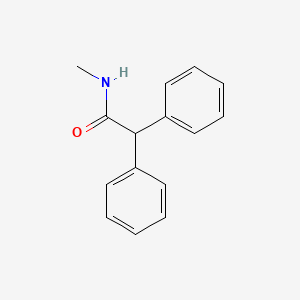


![(9R,10S,13S,17S)-17-acetyl-6-chloro-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1614651.png)
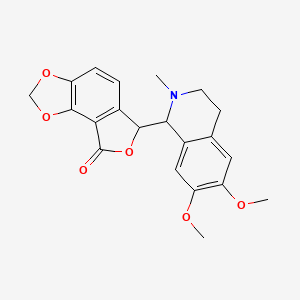
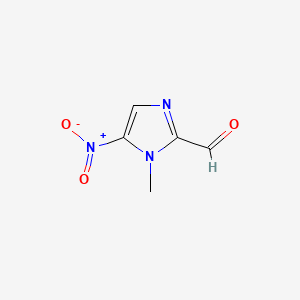
![N-(4-HYDROXY[1,1'-BIPHENYL]-3-YL)ACETAMIDE](/img/structure/B1614659.png)

